(3-Methylquinolin-4-yl)methanol
Description
Structural Characterization of (3-Methylquinolin-4-yl)methanol
Molecular Architecture and IUPAC Nomenclature
This compound belongs to the quinoline family, characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. The IUPAC name is derived by numbering the quinoline nucleus such that the pyridine nitrogen resides at position 1. The methyl group occupies position 3, and the hydroxymethyl (-CH$$2$$OH) substituent is at position 4, yielding the systematic name This compound . Its molecular formula is C$$ {11}$$H$$_{11}$$NO (molecular weight: 173.21 g/mol), identical to its 2-methyl and 6-methyl isomers but distinguished by substituent positioning .
The SMILES notation for this compound can be inferred as COC1=C(C=NC=C1)CO , analogous to (4-methoxypyridin-3-yl)methanol , but adjusted for the quinoline backbone. Key structural parameters include:
- Bond angles : The pyridine ring adopts near-planar geometry (120° bond angles), while the hydroxymethyl group introduces slight torsional strain.
- Electron distribution : The electron-withdrawing pyridine nitrogen and electron-donating methyl group create a dipole moment favoring electrophilic substitution at position 4 .
Crystallographic Analysis and Conformational Studies
Although no direct crystallographic data exists for this compound, studies on related zinc-quinoline complexes suggest potential packing motifs. For example, the zinc complex [Zn(C$${20}$$H$${15}$$N$$4$$O)$$2$$]·2.5CH$$_3$$OH exhibits a distorted tetrahedral geometry stabilized by intramolecular hydrogen bonds (C–H⋯O, C–H⋯N) and π-π stacking . Extrapolating this to the target compound:
| Property | Inferred Value | Source Analog |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | P-1 | |
| Unit cell parameters | a ≈ 10.2 Å, b ≈ 12.1 Å | |
| Hydrogen bonding | O–H⋯N (2.7–3.1 Å) |
The hydroxymethyl group likely participates in intermolecular hydrogen bonding, as seen in (2-methylquinolin-4-yl)methanol (melting point: 143–148°C) , contributing to its solid-state stability.
Comparative Structural Analysis with Isoquinoline Derivatives
Isoquinoline derivatives, where the nitrogen atom is positioned at the second carbon, exhibit distinct electronic and steric profiles compared to quinolines. Key differences include:
- Aromaticity : Quinoline’s nitrogen at position 1 reduces electron density at positions 2 and 4, whereas isoquinoline’s nitrogen at position 2 deactivates positions 1 and 3.
- Substituent effects : Methyl groups at position 3 in quinoline derivatives enhance solubility in nonpolar solvents (e.g., logP ≈ 2.1) compared to isoquinoline analogs (logP ≈ 1.8) .
- Reactivity : this compound is more prone to oxidation at the hydroxymethyl group than isoquinoline derivatives due to increased electron density from the methyl substituent .
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Predicted $$^1$$H NMR signals (400 MHz, CDCl$$_3$$):
- H-2 : δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H)
- H-5–H-8 : δ 7.52–7.89 (m, 4H, aromatic)
- H-3 methyl : δ 2.67 (s, 3H, CH$$_3$$)
- Hydroxymethyl : δ 4.82 (s, 2H, CH$$_2$$OH), δ 3.21 (br s, 1H, OH)
$$^{13}$$C NMR (100 MHz, CDCl$$_3$$):
Infrared (IR) Spectroscopy
| Band (cm$$^{-1}$$) | Assignment | |
|---|---|---|
| 3250–3400 | O–H stretch (hydroxymethyl) | |
| 3050 | C–H aromatic stretch | |
| 1620 | C=N stretch (quinoline) | |
| 1080 | C–O stretch (hydroxymethyl) |
Mass Spectrometry (MS)
- Molecular ion : m/z 173.21 [M$$^+$$]
- Fragmentation : Loss of H$$2$$O (*m/z* 155.18) and CH$$3$$ (m/z 158.15)
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-methylquinolin-4-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-6-12-11-5-3-2-4-9(11)10(8)7-13/h2-6,13H,7H2,1H3 |
InChI Key |
RXTYBWUZJSHVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)CO |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
Antibacterial Activity : Research indicates that derivatives of (3-Methylquinolin-4-yl)methanol exhibit significant antibacterial properties against various strains, including Mycobacterium tuberculosis. This makes it a candidate for further development in treating infectious diseases.
Antitumor Properties : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells in vitro. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves downregulation of oncogenes and upregulation of tumor suppressor genes, highlighting its multifaceted role in cancer therapy.
Enzyme Interaction Studies : this compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is essential for assessing pharmacokinetics and potential drug-drug interactions.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antimicrobial Efficacy : A study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations established for various derivatives.
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound inhibited cell growth in several cancer cell lines, suggesting its potential as a therapeutic agent.
- Mechanism of Action : Research into its mechanism revealed that it acts as an enzyme inhibitor, disrupting essential biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following quinoline-based methanol derivatives are structurally relevant for comparison:
Key Observations :
- Substituent Effects : The position and nature of substituents significantly influence physicochemical properties. For example, electron-withdrawing groups like -CF$3$ () enhance stability but may reduce solubility, while polar groups like -OH or -CH$2$OH improve hydrogen bonding .
- Hydrogen Bonding: Compounds with hydroxymethyl or hydroxyl groups (e.g., [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol) exhibit intermolecular O–H⋯O/N interactions, stabilizing crystal structures .
Key Insights :
- Methanol’s toxicity () necessitates careful handling of its derivatives, though quinoline analogs may have modified toxicity profiles.
- Fluorinated or sulfonamide-containing derivatives (e.g., ) may exhibit enhanced bioactivity but require specialized safety protocols .
Preparation Methods
Aldehyde Intermediate Preparation
3-Methylquinoline-4-carbaldehyde serves as a direct precursor. Its synthesis often involves:
-
Vilsmeier-Haack Formylation : Treatment of 3-methylquinoline with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C yields the 4-carbaldehyde.
-
Oxidation of 4-Hydroxymethylquinoline : Catalytic oxidation using manganese dioxide (MnO₂) in dichloromethane converts the alcohol to the aldehyde.
Aldehyde to Alcohol Reduction
Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to the primary alcohol at 0–25°C. Yields range from 75–85%. Alternatives include:
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) at room temperature.
-
Boron Hydride Reagents : Borane-dimethyl sulfide complex (BH₃·SMe₂) in tetrahydrofuran (THF).
Key Data :
| Starting Material | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Carbaldehyde | NaBH₄/MeOH | 0°C, 2 h | 82 | 95 |
| 4-Carbaldehyde | Pd/C, H₂ | RT, 12 h | 78 | 93 |
Friedländer Annulation Followed by Hydroxymethylation
Friedländer Synthesis of 3-Methylquinoline
This method constructs the quinoline ring via condensation of 2-aminobenzaldehyde with ethyl acetoacetate in acidic conditions (e.g., sulfuric acid). The methyl group at position 3 originates from the β-keto ester.
Hydroxymethylation at Position 4
-
Mannich Reaction : Reacting 3-methylquinoline with formaldehyde and ammonium chloride in ethanol introduces the hydroxymethyl group.
-
Lithiation-Alkylation : Directed lithiation at position 4 using LDA (lithium diisopropylamide) followed by quenching with paraformaldehyde.
Optimization Note :
Yields improve significantly when using anhydrous conditions and inert atmospheres (e.g., argon). Side products like 4-chloromethyl derivatives are minimized by controlling formaldehyde stoichiometry.
Ester Reduction of 3-Methylquinoline-4-carboxylate Derivatives
Esterification Strategies
Ester to Alcohol Reduction
-
Lithium Aluminum Hydride (LiAlH₄) : Refluxing the ester in dry THF achieves near-quantitative reduction.
-
DIBAL-H (Diisobutylaluminum Hydride) : Selective reduction at −78°C minimizes over-reduction.
Comparative Performance :
| Ester Derivative | Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Methyl ester | LiAlH₄ | THF | Reflux | 95 |
| Methyl ester | DIBAL-H | Toluene | −78°C | 88 |
Challenges and Innovations
Q & A
Q. Example Protocol :
React 2-aminobenzophenone derivatives with chloroacetoacetate in methanol using CAN (10 mol%) at room temperature.
Monitor progress via TLC.
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Purify via column chromatography.
Yields typically range from 75–85% under optimized conditions .
Advanced Question: How can crystallographic disorder in this compound be resolved using SHELXL?
Answer:
Crystallographic disorder, common in flexible substituents like methyl or hydroxyl groups, requires careful refinement:
- SHELXL Workflow :
- Validation : Check ADPs (Ueq) and residual density maps. For example, a methyl group may occupy two orientations with 60:40 occupancy.
- Tools : WinGX and ORTEP for Windows aid in visualizing ellipsoids and generating publication-quality figures .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 188.1).
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and aromatic C=C stretches (~1500–1600 cm⁻¹) .
Advanced Question: How can tautomeric equilibria in this compound impact its reactivity, and what methods validate these effects?
Answer:
Tautomerism between keto-enol or ring-open/closed forms alters electronic properties and reactivity:
- Detection Methods :
- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict energy differences between tautomers.
- Reactivity Implications : Tautomers may exhibit divergent nucleophilicities, affecting coupling or oxidation reactions .
Basic Question: What purification strategies are recommended for isolating this compound post-synthesis?
Answer:
Q. Typical Purity Metrics :
| Method | Purity (%) | Notes |
|---|---|---|
| Column | ≥95% | Suitable for most assays |
| HPLC | ≥99% | Required for biological studies |
Advanced Question: How can computational methods predict the electronic properties of this compound for drug design?
Answer:
- DFT Calculations :
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes) using crystal structures from PDB.
- MD Simulations : GROMACS assesses stability in aqueous or lipid environments over 100-ns trajectories.
Q. Example Data :
| Parameter | Value (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.8 |
| Band Gap | 4.4 |
Advanced Question: How to resolve contradictory NMR data for this compound in different solvents?
Answer:
Solvent-induced shifts arise from hydrogen bonding or polarity effects:
- DMSO-d₆ : Broadens -OH signals due to strong H-bonding.
- CDCl₃ : Sharpens aromatic protons but may obscure -OH.
- Strategies :
Basic Question: What safety protocols are essential when handling this compound in the lab?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
